molecular formula C25H28O3Si B14776168 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid

2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid

Cat. No.: B14776168
M. Wt: 404.6 g/mol
InChI Key: AVEFENJERHXCHD-UHFFFAOYSA-N
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Description

2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetic acid derivative. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are mild, and the protecting group is introduced with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyldiphenylsilyl chloride and appropriate bases under controlled conditions would be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid primarily involves the stability and resistance of the TBDPS group to acidic and nucleophilic conditions. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under specific conditions .

Properties

Molecular Formula

C25H28O3Si

Molecular Weight

404.6 g/mol

IUPAC Name

2-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]acetic acid

InChI

InChI=1S/C25H28O3Si/c1-25(2,3)29(22-10-6-4-7-11-22,23-12-8-5-9-13-23)28-19-21-16-14-20(15-17-21)18-24(26)27/h4-17H,18-19H2,1-3H3,(H,26,27)

InChI Key

AVEFENJERHXCHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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